The presence of the aldehyde group (CHO) suggests its potential use as a building block in organic synthesis. Aldehydes are versatile intermediates that can be converted into various functional groups, allowing them to participate in the construction of complex molecules .
The amine group (NH) of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde can react with other carbonyl compounds (aldehydes or ketones) to form Schiff bases. Schiff bases are important intermediates in organic synthesis and can also exhibit interesting biological properties .
The molecule's structure offers potential for the development of ligands for metal complexes. The combination of the amine and the hydroxyl groups could allow for chelation with metal ions, making it a candidate for applications in catalysis or coordination chemistry .
4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde is an amine-substituted benzaldehyde derivative characterized by its unique chemical structure, which includes a benzaldehyde group attached to a nitrogen atom that is further substituted with two hydroxyethyl groups. Its molecular formula is C₁₁H₁₅N₁O₃, and it has a molecular weight of 209.24 g/mol. The compound is identified by the CAS number 27913-86-6 and is recognized for its potential applications in various fields, including organic synthesis and biochemistry .
Currently, there is no documented information regarding a specific mechanism of action for DEAB in biological systems.
As with most chemicals, it is advisable to handle DEAB with caution. Specific hazard information is not readily available, but potential concerns based on its functional groups include:
4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde exhibits notable biological activities, including:
Several methods can be employed to synthesize 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde:
The applications of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde are diverse:
Interaction studies involving 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde focus on its binding affinity with various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. Preliminary data indicate that the compound may interact with specific enzymes or receptors, influencing metabolic pathways .
Several compounds share structural similarities with 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Aminobenzaldehyde | Simple amino group on benzaldehyde | Lacks hydroxyethyl substitutions |
N,N-Diethylaminobenzaldehyde | Ethyl groups instead of hydroxyethyl | Different solubility and reactivity |
3-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde | Similar amine substitution at a different position | Positioning affects reactivity and properties |
4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde stands out due to the presence of two hydroxyethyl groups, which enhance its solubility and potential biological activity compared to other similar compounds .
Irritant